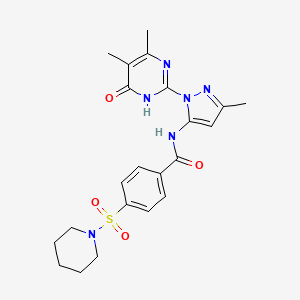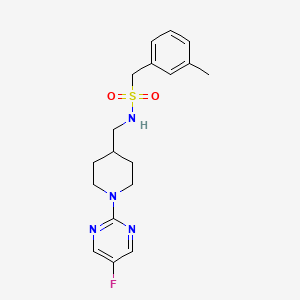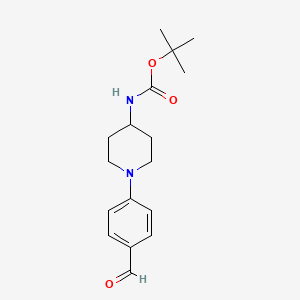
2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains a bromine atom, a thiophene ring, a tetrahydro-2H-pyran ring, and a benzenesulfonamide group . It is likely to be used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a bromine atom, a thiophene ring, a tetrahydro-2H-pyran ring, and a benzenesulfonamide group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound’s reactivity is likely influenced by its bromine atom, which can participate in various substitution reactions . The thiophene and tetrahydro-2H-pyran rings may also undergo reactions specific to their structures .Scientific Research Applications
Photodynamic Therapy Applications
- Synthesis and Photophysical Properties: New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, showing promising properties as photosensitizers for photodynamic therapy, particularly in cancer treatment. These compounds, including variations of benzenesulfonamide, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anti-inflammatory and Analgesic Applications
- Celecoxib Derivatives Synthesis: A study on celecoxib derivatives, including benzenesulfonamide compounds, demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising efficacy in anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
- Carbonic Anhydrase Inhibition Studies: Benzenesulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase I and II isoenzymes. These compounds, including those with bromine and fluorine substituents, showed Ki values indicating potential for detailed carbonic anhydrase inhibition studies (Gul et al., 2016).
Anticancer Agent Development
- Synthesis for Anticancer Agents: A series of pyrazolyl benzenesulfonamide derivatives has been synthesized, showing potent anti-inflammatory activity. Some compounds from this series surpassed the efficacy of indomethacin in both local and systemic bioassays, indicating their potential as anticancer agents (Bekhit et al., 2008).
Catalytic Applications in Organic Synthesis
- Oxidative Cross-Coupling Reactions: N-(2‘-Phenylphenyl)benzenesulfonamides have been used in oxidative cross-coupling reactions with alkenes using a palladium−copper catalyst system. These reactions result in high yields of various derivatives, demonstrating the utility of benzenesulfonamide in synthetic organic chemistry (Miura et al., 1998).
properties
IUPAC Name |
2-bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S2/c17-14-3-1-2-4-15(14)23(19,20)18-12-16(6-8-21-9-7-16)13-5-10-22-11-13/h1-5,10-11,18H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMYOMFYXONEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Br)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2936936.png)
![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)

![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)
![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2936949.png)
![Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2936950.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2936952.png)